
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTAP is a kappa opioid receptor antagonist that has been found to have a wide range of biochemical and physiological effects.
作用機序
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide acts as a selective antagonist of the kappa opioid receptor. It binds to the receptor and blocks the effects of endogenous opioids, such as dynorphin. This results in a decrease in the activation of the kappa opioid receptor system, which has been linked to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. This compound has also been found to decrease the rewarding effects of drugs of abuse, such as cocaine and opioids. Additionally, this compound has been found to have analgesic effects, making it a potential candidate for the development of new pain medications.
実験室実験の利点と制限
One of the major advantages of using N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide in lab experiments is its selectivity for the kappa opioid receptor. This allows researchers to study the effects of blocking this receptor system without interfering with other opioid receptor systems. Additionally, this compound has been shown to have a high degree of purity and yield, making it a reliable compound for research. However, one limitation of using this compound is its potential to interact with other receptors or systems in the body, which could lead to off-target effects.
将来の方向性
There are several future directions for research involving N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide. One area of interest is the development of new pain medications that target the kappa opioid receptor system. Additionally, this compound could be used to study the role of the kappa opioid receptor system in stress-related disorders, such as anxiety and depression. Another future direction is the investigation of the potential use of this compound in the treatment of drug addiction. Overall, this compound has the potential to be a valuable tool for scientific research and the development of new therapies.
合成法
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide involves the reaction of 2-(2-chlorophenyl)-2-methoxyethylamine with thiophene-3-carboxylic acid followed by the addition of acetic anhydride and triethylamine. The resulting product is purified using column chromatography. This method has been reported to yield pure this compound with a high degree of purity and yield.
科学的研究の応用
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide has been widely used in scientific research to study the kappa opioid receptor system. This system plays a crucial role in regulating pain, stress, and addiction. This compound has been found to block the effects of kappa opioid receptor activation, which has led to its use in studying the role of this receptor system in various physiological processes.
特性
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-19-14(12-4-2-3-5-13(12)16)9-17-15(18)8-11-6-7-20-10-11/h2-7,10,14H,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFRIYKUHRCLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CSC=C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2765226.png)
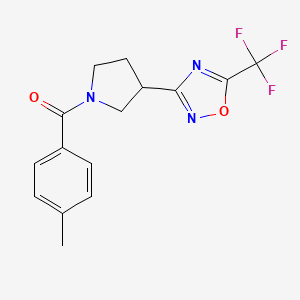

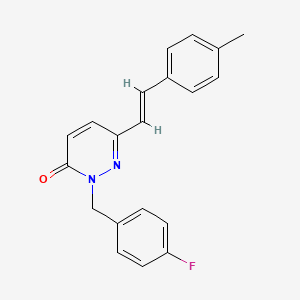
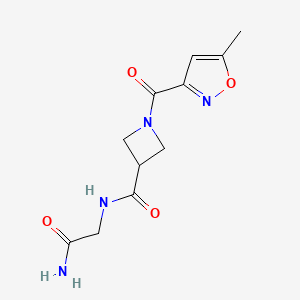

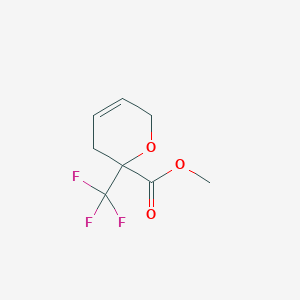
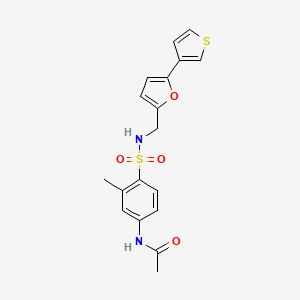
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2765238.png)
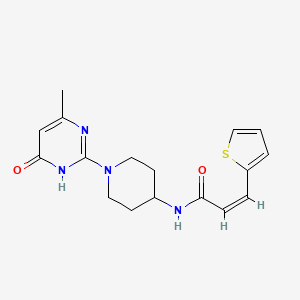


![N-(2-furylmethyl)-3-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2765243.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2765244.png)